6-(Boc-amino)-1-azaspiro[3.3]heptane
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Overview
Description
6-(Boc-amino)-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[3.3]heptane framework. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, enhancing the compound’s stability and facilitating various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 6-(Boc-amino)-1-azaspiro[3It is synthesized as an analogue of natural compounds, ornithine and gaba , which play important roles in biological processes. Therefore, it can be inferred that this compound may interact with similar targets as these natural compounds.
Mode of Action
The exact mode of action of 6-(Boc-amino)-1-azaspiro[3Due to its structural similarity to ornithine and gaba, it can be hypothesized that it may interact with the same receptors or enzymes as these compounds . The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may be involved in similar biochemical pathways as these compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Boc-amino)-1-azaspiro[3It is known to have good solubility in polar organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may have similar effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(Boc-amino)-1-azaspiro[3It is known to be stable under normal storage conditions (2-8°c) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach includes the use of 2,2-bis(bromomethyl)-1,3-propanediol as a starting material. The synthesis involves the protection of hydroxyl groups, followed by cyclization and introduction of the Boc-protected amine group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(Boc-amino)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
6-(Boc-amino)-1-azaspiro[3.3]heptane has several applications in scientific research:
Comparison with Similar Compounds
6-amino-2-thiaspiro[3.3]heptane: This compound features a sulfur atom in the spirocyclic framework and exhibits similar chemical properties.
2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a carboxylic acid functional group, used in the design of peptidomimetic drugs.
Uniqueness: 6-(Boc-amino)-1-azaspiro[3.3]heptane is unique due to the presence of the Boc-protected amine, which enhances its stability and versatility in synthetic applications. Its spirocyclic structure also provides a rigid and sterically constrained framework, making it valuable for the development of bioactive compounds with specific conformational requirements .
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 |
Source
|
Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 |
Source
|
Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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